

# Tlr4-IN-C34: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tlr4-IN-C34

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Tlr4-IN-C34**, a potent and selective antagonist of Toll-like receptor 4 (TLR4). This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development.

## Chemical Structure and Physicochemical Properties

**Tlr4-IN-C34**, also known as C34, is a synthetic aminomonosaccharide that acts as a small molecule inhibitor of TLR4 signaling.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate	[2]
CAS Number	40592-88-9	[2]
Molecular Formula	C <sub>17</sub> H <sub>27</sub> NO <sub>9</sub>	[2]
Molecular Weight	389.401 g/mol	[2]
SMILES	<chem>CC(C)O[C@@H]1--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C"&gt;C@@HNC(=O)C</chem>	[2]
Solubility	DMSO: 78 mg/mL (200.3 mM)	[3]
Water: Soluble		
Appearance	White to off-white solid	[4]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[5]

## Pharmacological Properties and Mechanism of Action

**Tlr4-IN-C34** is a potent and selective antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[2] **Tlr4-IN-C34** exerts its inhibitory effect by binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2).[1] This interaction prevents the binding of LPS and subsequent activation of downstream signaling pathways.

The inhibitory action of **Tlr4-IN-C34** is specific to TLR4, with no significant effects on signaling through other Toll-like receptors such as TLR2 or TLR9.

## Quantitative Pharmacological Data

While several studies have demonstrated the efficacy of **Tlr4-IN-C34** at specific concentrations, detailed dose-response studies reporting specific IC50 or EC50 values are not widely available in the public domain. The effective concentrations used in various experimental models are summarized below.

Assay/Model	Cell Type/Animal Model	Concentration/Dose	Observed Effect	Reference
TNF $\alpha$ Expression Inhibition	IEC-6 and RAW 264.7 cells	10 $\mu$ M	Significant reduction in LPS-induced TNF $\alpha$ expression	[3]
NF- $\kappa$ B Luciferase Reporter Assay	RAW 264.7 cells	100 $\mu$ M	Inhibition of LPS-induced NF- $\kappa$ B activity	[3]
Necrotizing Enterocolitis (NEC) Model	Neonatal mice	1 mg/kg, orally, daily	Attenuated NEC severity and preserved intestinal mucosa	[4]
Acute Kidney Injury Model	Rats	1 or 3 mg/kg, IP	Ameliorated isoproterenol-induced acute kidney injury	[6]

## Experimental Protocols

This section provides an overview of key experimental protocols used in the characterization of **Tlr4-IN-C34**.

## Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of **Tlr4-IN-C34** has been described. [7] The synthesis involves a multi-step process starting from commercially available materials.

For the complete and detailed synthetic route, researchers are advised to consult the primary literature.<sup>[7][8]</sup>

## In Vitro Inhibition of TLR4 Signaling

NF-κB Luciferase Reporter Assay:

- Cell Culture: RAW 264.7 macrophage cells are transduced with an adenovirus expressing an NF-κB-luciferase reporter gene.
- Treatment: Cells are pre-treated with **Tlr4-IN-C34** (e.g., at 100 μM) for 30 minutes.
- Stimulation: Cells are then stimulated with LPS (e.g., at 10 ng/mL).
- Measurement: NF-κB-driven luciferase activity is measured using a commercial luciferase assay system.<sup>[3]</sup>

TNFα Expression Assay (qRT-PCR):

- Cell Culture: IEC-6 enterocytes or RAW 264.7 macrophages are cultured under standard conditions.
- Treatment: Cells are pre-treated with **Tlr4-IN-C34** (e.g., at 10 μM) for 30 minutes.
- Stimulation: Cells are then stimulated with LPS.
- RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression level of TNFα mRNA is quantified by quantitative real-time PCR, normalized to a housekeeping gene.<sup>[3]</sup>

## In Vivo Animal Models

Experimental Necrotizing Enterocolitis (NEC) in Mice:

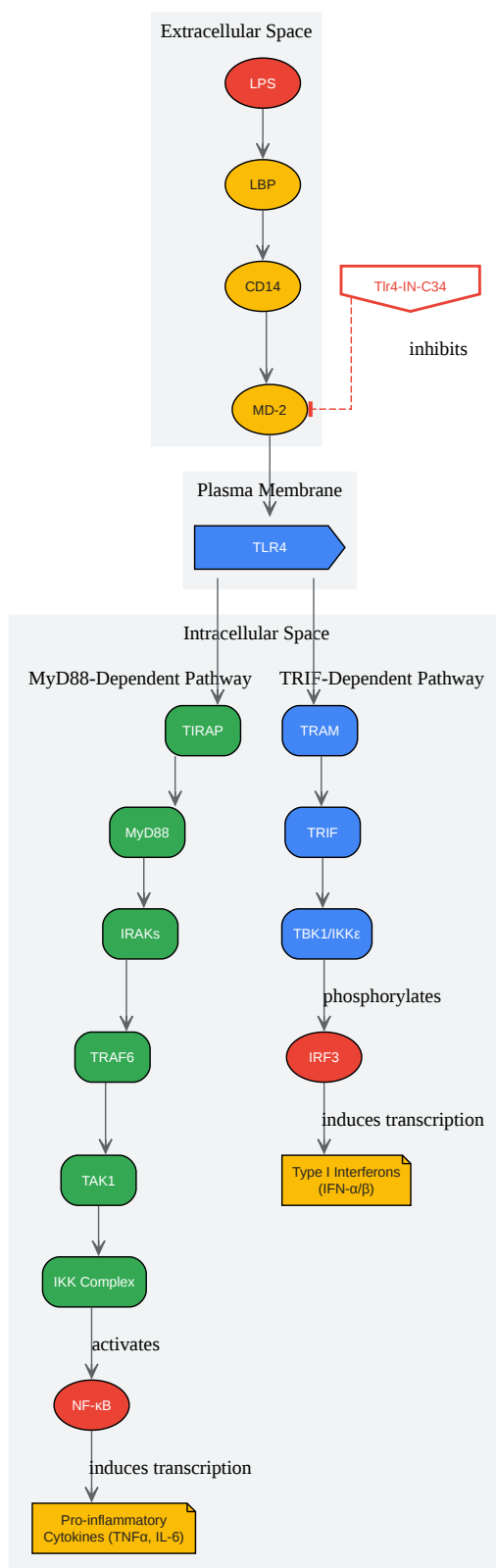
- Animal Model: Experimental NEC is induced in 7-8 day old mice.
- Administration: **Tlr4-IN-C34** is administered orally at a dose of 1 mg/kg each morning for the duration of the four-day model.

- Assessment: The severity of NEC is assessed by histological examination of the intestinal mucosa and measurement of inflammatory markers.[4]

## Signaling Pathways and Visualizations

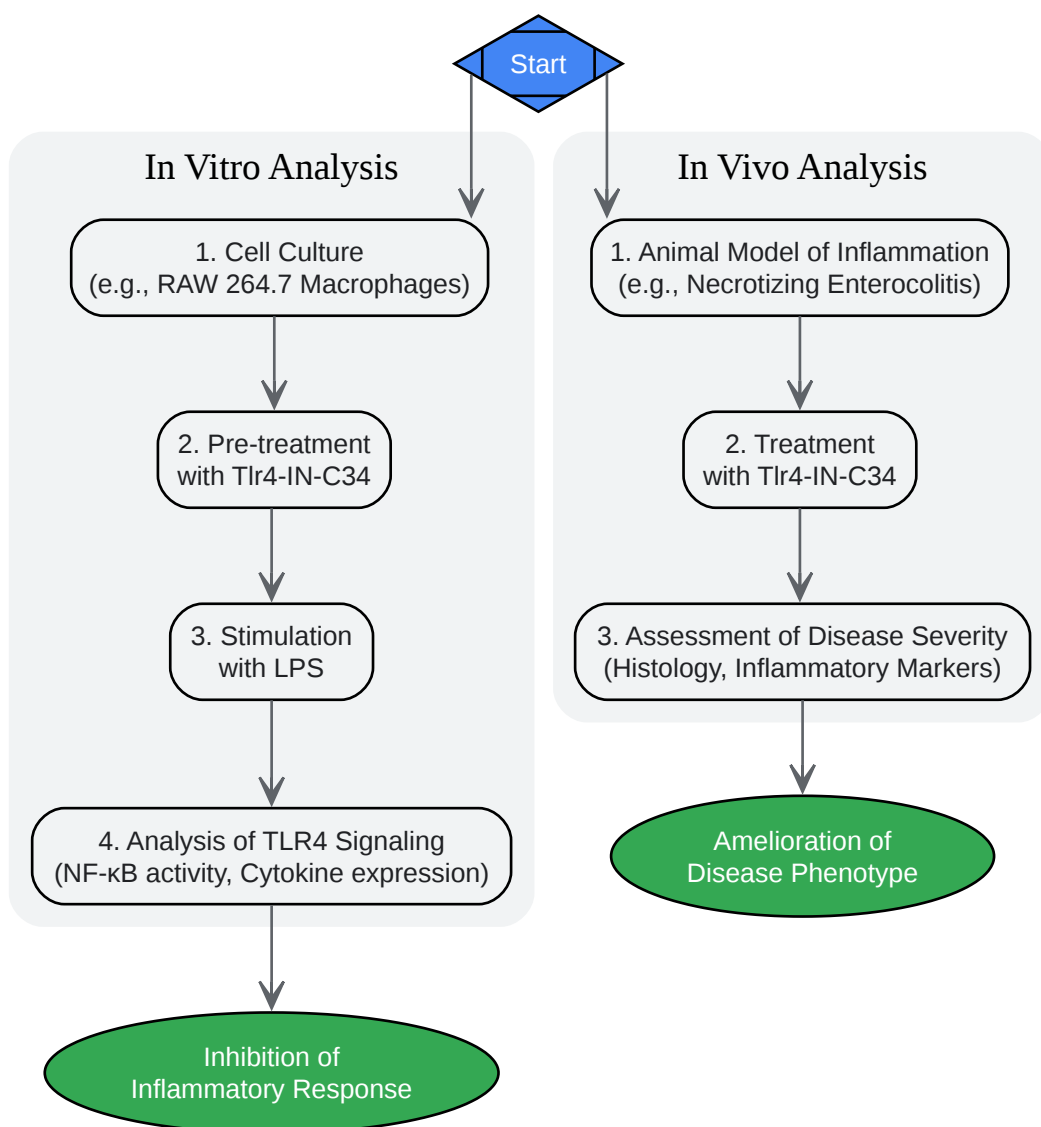
**Tlr4-IN-C34** inhibits the activation of the TLR4 signaling pathway. Upon binding of LPS, TLR4 recruits a series of adaptor proteins, leading to the activation of two major downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of NF- $\kappa$ B and the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons.[9][10]

Below are Graphviz diagrams illustrating the TLR4 signaling pathway and a typical experimental workflow for evaluating **Tlr4-IN-C34**'s efficacy.



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Caption: TLR4 Signaling Pathway and the inhibitory action of **Tlr4-IN-C34**.



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